molecular formula C12H9BrF5NO B8173906 (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8173906
M. Wt: 358.10 g/mol
InChI Key: VAHZBPVZDCUTJM-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropyrrolidin-1-yl)methanone: is a complex organic compound characterized by the presence of bromine, fluorine, and a pyrrolidinyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring with bromine and trifluoromethyl groups. The pyrrolidinyl group is then introduced through a series of reactions involving difluoropyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

This compound has applications in various fields, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity, leading to unique biological activities.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other brominated or fluorinated phenyl derivatives, but the presence of the difluoropyrrolidinyl group sets it apart.

List of Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)phenol

  • 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

  • 3-(Trifluoromethyl)benzyl bromide

These compounds share similarities in their halogenated phenyl structures but differ in their specific substituents and functional groups.

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF5NO/c13-8-3-1-2-7(12(16,17)18)9(8)10(20)19-5-4-11(14,15)6-19/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHZBPVZDCUTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=CC=C2Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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